molecular formula C9H8ClN5O B13872892 2-[(4-Amino-1,3,5-triazin-2-yl)amino]-4-chlorophenol

2-[(4-Amino-1,3,5-triazin-2-yl)amino]-4-chlorophenol

Cat. No.: B13872892
M. Wt: 237.64 g/mol
InChI Key: WPGWFPSFUMXRBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Amino-1,3,5-triazin-2-yl)amino]-4-chlorophenol is an organic compound that belongs to the class of 1,3,5-triazines This compound is characterized by the presence of a triazine ring substituted with an amino group and a chlorophenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Amino-1,3,5-triazin-2-yl)amino]-4-chlorophenol typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out in a solvent such as dioxane or dichloroethane, often in the presence of a base like sodium carbonate . The reaction conditions may vary, but generally, the mixture is refluxed to facilitate the substitution process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Amino-1,3,5-triazin-2-yl)amino]-4-chlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include primary amines, thiols, and oxidizing agents like potassium permanganate. The reactions are typically carried out under reflux conditions in solvents such as ethanol or dioxane .

Major Products

The major products formed from these reactions include substituted triazines, nitro derivatives, and Schiff bases .

Scientific Research Applications

2-[(4-Amino-1,3,5-triazin-2-yl)amino]-4-chlorophenol has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Amino-1,3,5-triazin-2-yl)amino]-4-chlorophenol is unique due to the combination of the triazine ring and the chlorophenol group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and a broad range of applications in various fields .

Properties

Molecular Formula

C9H8ClN5O

Molecular Weight

237.64 g/mol

IUPAC Name

2-[(4-amino-1,3,5-triazin-2-yl)amino]-4-chlorophenol

InChI

InChI=1S/C9H8ClN5O/c10-5-1-2-7(16)6(3-5)14-9-13-4-12-8(11)15-9/h1-4,16H,(H3,11,12,13,14,15)

InChI Key

WPGWFPSFUMXRBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NC2=NC=NC(=N2)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.